![molecular formula C21H16FN3OS B2632122 N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide CAS No. 942003-21-6](/img/structure/B2632122.png)
N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide
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Description
N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide, also known as FMBP, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Scientific Research Applications
- The compound’s structure suggests potential anti-inflammatory and analgesic effects. Researchers have synthesized related derivatives and evaluated their activities using experimental models . These compounds may inhibit cyclooxygenase-2 (COX-2), which mediates inflammation and pain, while minimizing deleterious effects on the gastrointestinal tract.
- Urease inhibitors are promising targets for anti-ulcer drugs and the treatment of infections caused by urease-producing bacteria. Although not directly studied for this compound, related benzothiazole derivatives have been proposed as urease inhibitors .
- Benzothiazole derivatives, especially those containing a thiazolidinone ring, have shown cytotoxic effects on tumor cell lines. Although not directly tested for this compound, it may exhibit similar properties .
Anti-Inflammatory and Analgesic Activities
Urease Inhibition
Cytotoxicity and Antitumor Activity
properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3OS/c1-14-5-4-6-15(11-14)20(26)25(13-17-7-2-3-10-23-17)21-24-18-9-8-16(22)12-19(18)27-21/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDHMNHSULJQBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide |
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